Sarsaparilloside

Description

Contextualization of Sarsaparilloside within Phytochemistry Research of Smilax Species

The genus Smilax, comprising approximately 300 to 350 species, is a cornerstone of traditional medicine in various parts of the world, including tropical regions, North America, and East Asia. These plants, commonly known as sarsaparilla, are rich sources of a diverse array of phytochemicals, with steroidal saponins being among the most characteristic and bioactive constituents. this compound is a prominent member of this class of compounds found in Smilax species.

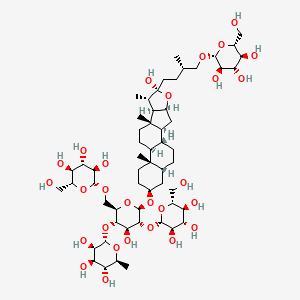

Phytochemical investigations into Smilax have revealed a complex chemical profile that, in addition to steroidal saponins, includes flavonoids, stilbenoids, and phenylpropanoids. However, the steroidal saponins, such as this compound, parillin, and smilasaponin, are often considered the primary active principles. healthtea.ie These compounds are characterized by a steroidal aglycone linked to one or more sugar chains. In the case of this compound, it is a furostanol bisdesmosidic glycoside, meaning it has a furostanol-based aglycone and two separate sugar chains. asianpubs.org This structural feature is significant as it is believed that these furostanol glycosides are the true native saponins in the plant, which can be converted to the more stable spirostanol form (like parillin) during extraction or enzymatic processes. asianpubs.org

The study of this compound is thus intrinsically linked to the broader exploration of Smilax phytochemistry. Its presence and concentration can vary between different Smilax species, such as Smilax ornata, Smilax aristolochiifolia, and Smilax china, making chemotaxonomy a valuable tool for species identification and authentication. The investigation of this compound and its related compounds is crucial for understanding the therapeutic potential attributed to sarsaparilla in traditional practices.

Historical and Current Research Trajectories in this compound Studies

The history of sarsaparilla use dates back centuries, with European physicians in the 16th century documenting its use for treating syphilis and rheumatism. It was even listed in the U.S. Pharmacopoeia for the treatment of syphilis from 1820 to 1910. Early phytochemical work in the 19th century led to the isolation of a mixture of saponin glycosides, termed "parillin" or "smilacin".

The structural elucidation of these complex molecules, including this compound, had to await the development of advanced analytical techniques. The first isolation and characterization of this compound from Smilax aristolochiae roots was a significant milestone, identifying it as a bisdesmoside. asianpubs.org This discovery supported the hypothesis that furostanol glycosides are precursors to spirostanol saponins. asianpubs.org

Modern research on this compound has shifted towards a more detailed investigation of its biological activities. In vitro studies have explored its potential anti-inflammatory, antimicrobial, and antitumor properties. For instance, research has shown that certain steroidal saponins from Smilax species exhibit antiproliferative activity against various human tumor cell lines. Specifically, a study on saponins from Smilax ornata highlighted the activity of a related compound against the HT29 colon tumor cell line.

Current research employs sophisticated techniques like multistage mass spectrometry (MSn) and 2D NMR spectroscopy for the isolation and complete structural characterization of this compound and its novel derivatives, such as this compound B and C. The focus remains on understanding the structure-activity relationships of these molecules and exploring their potential as lead compounds for new therapeutic agents.

Identification of Key Research Gaps and Challenges in this compound Investigation

Despite the progress made, several research gaps and challenges persist in the study of this compound.

Comprehensive Bioactivity Screening: While preliminary studies have suggested various biological activities, a comprehensive screening of this compound against a wider range of biological targets is needed. Much of the current evidence is based on in vitro or animal studies, and more robust clinical trials are required to validate these findings in humans.

Mechanism of Action: For the observed biological activities, the underlying molecular mechanisms of this compound are often not well understood. Elucidating these pathways is crucial for its development as a therapeutic agent.

Pharmacokinetics and Bioavailability: There is a lack of detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Saponins, in general, are known to have poor oral bioavailability, which could limit their therapeutic efficacy. Understanding and potentially improving the bioavailability of this compound is a significant challenge.

Standardization and Quality Control: The chemical profile of Smilax species can vary depending on the species, geographical origin, and harvesting time. This variability presents a challenge for the standardization of sarsaparilla extracts and the consistent delivery of a defined amount of this compound. Developing reliable analytical methods for the quantification of this compound in raw materials and finished products is essential for quality control.

Synthesis and Analogue Development: The total synthesis of complex saponins like this compound is a formidable challenge. The development of efficient synthetic or semi-synthetic routes would not only confirm its structure but also allow for the creation of analogues with potentially improved activity and pharmacokinetic properties.

Addressing these research gaps will be pivotal in fully harnessing the potential of this compound and other related compounds from the Smilax genus for modern therapeutic applications.

Propriétés

Numéro CAS |

24333-07-1 |

|---|---|

Formule moléculaire |

C57H96O28 |

Poids moléculaire |

1229.4 g/mol |

Nom IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-6-[[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C57H96O28/c1-21(19-75-50-43(69)40(66)36(62)30(16-58)79-50)8-13-57(74)22(2)34-29(85-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)78-54-49(84-53-46(72)42(68)38(64)32(18-60)81-53)47(73)48(83-52-45(71)39(65)35(61)23(3)77-52)33(82-54)20-76-51-44(70)41(67)37(63)31(17-59)80-51/h21-54,58-74H,6-20H2,1-5H3/t21-,22-,23-,24+,25-,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47-,48+,49+,50+,51+,52-,53-,54+,55-,56-,57+/m0/s1 |

Clé InChI |

SUHZCFHVHYUSEP-UVSPAHOSSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canonique |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Autres numéros CAS |

24333-07-1 |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Sarsaparilloside Biological Activity

Investigation of Intracellular Signaling Cascades Modulated by Sarsaparilloside

This compound, as a steroidal saponin, is implicated in various cellular processes, including cell signaling . While direct, detailed mechanistic studies specifically isolating this compound's impact on a broad range of intracellular signaling cascades are still emerging, its known anti-inflammatory and immunomodulatory effects suggest modulation of key pathways. For instance, the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory and immune responses, is a significant target for many natural products, including steroidal saponins . The modulation of these pathways by this compound and its analogs is an active area of research, aiming to understand how these compounds influence cellular communication and response to stimuli.

Mechanisms of this compound in Oxidative Stress Response Regulation

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, plays a critical role in cellular damage and aging . Extracts from Smilax species, which contain this compound, have demonstrated antioxidant properties . These properties are attributed to their ability to scavenge free radicals and prevent lipid peroxidation . For example, Smilax china leaf extracts have shown significant radical-scavenging capacity . Related compounds, such as Sal B from Smilax species, have been shown to regulate the Keap1/Nrf2 signaling pathway, which is crucial for the cellular antioxidant defense system, by removing oxidative components and reducing oxidative stress . This suggests that this compound may exert its protective effects by enhancing cellular antioxidant defense mechanisms or directly neutralizing ROS.

Elucidation of Anti-inflammatory Mechanisms of this compound, including NF-κB Pathway Modulation

Sarsaparilla and its constituents, including steroidal saponins, are recognized for their anti-inflammatory activities . A significant mechanism underlying these effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . The NF-κB pathway is a critical regulator of inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Research indicates that extracts from Smilax species can inhibit the activation of NF-κB. For instance, Smilax guianensis extract suppressed LPS-induced nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of iNOS and pro-inflammatory cytokines . Indian Sarsaparilla (Hemidesmus indicus) has also been reported to inhibit TNF-alpha-induced NFkB activation . These findings suggest that this compound may exert anti-inflammatory effects by blocking the NF-κB pathway, thereby reducing the production of inflammatory mediators.

Preclinical Analysis of Antiproliferative and Cytotoxic Mechanisms in in vitro Cell Models

This compound and related steroidal saponins have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines in preclinical studies . These compounds can induce cell death through mechanisms such as apoptosis, cell cycle arrest, and cell lysis .

Derivatives, Analogs, and Synthetic Modifications of Sarsaparilloside

Strategies for Semi-Synthetic and Total Synthesis of Sarsaparilloside Derivatives

The generation of this compound derivatives primarily relies on semi-synthesis, which utilizes the naturally isolated compound as a starting material. This approach is often more practical and efficient than total synthesis for large, complex biomolecules.

Semi-Synthesis: A fundamental semi-synthetic modification of this compound involves its conversion from a furostane bis-glycoside to a spirostane glycoside. this compound features an open F-ring in its steroidal skeleton and is a bis-glycoside, meaning it has two separate sugar chains. Through partial acid or enzymatic hydrolysis, the glucose moiety at the C-26 hydroxyl group can be selectively cleaved. This cleavage prompts the spontaneous cyclization of the aglycone to form the more stable spirostane derivative, parillin, which possesses a closed F-ring.

Broader semi-synthetic strategies applied to related steroidal saponins, which could be adapted for this compound, include:

Acylation: Introducing acyl groups to the sugar moieties, as seen in certain saponins from Smilax excelsa, can alter solubility and bioactivity.

Modification of the Steroid Core: Reactions such as dehydrogenation to create double bonds (e.g., between C-5 and C-6), or carbonylation at various positions, can produce a range of analogs.

Conjugation: The synthesis of steroid-peptide conjugates has been reported, creating hybrid molecules with potentially novel biological activities.

Total Synthesis: Total synthesis, the construction of a molecule from basic chemical precursors, offers the ability to create derivatives that are inaccessible through semi-synthesis, such as analogs with unnatural stereochemistry or fundamentally altered skeletons. While the total synthesis of a complex glycoside like this compound is a formidable challenge, strategies developed for other natural products can provide a blueprint. These often involve a "diverted total synthesis" approach, where a synthetic route to the natural product is established, and advanced intermediates from this pathway are then "diverted" to create a library of analogs. This allows for systematic modifications to probe structure-activity relationships. For stilbene and chalcone derivatives, total synthesis strategies like the Wittig reaction and aldol condensation are well-established for building the core scaffold before further modifications. A similar, albeit more complex, function-oriented synthesis could be envisioned for this compound, focusing on building the key structural motifs believed to be essential for its biological function.

Comparative Biological Activity Profiling of Synthesized this compound Analogs

The evaluation of this compound and its naturally occurring or semi-synthetic analogs has revealed important insights into their structure-activity relationships (SAR), particularly concerning their antiproliferative and cytotoxic effects.

Research on steroidal saponins isolated from Smilax ornata provided a direct comparison of this compound with its close derivatives. In a study, the antiproliferative activity of five isolated saponins, including this compound, this compound B, this compound C, Δ(20(22))-sarsaparilloside, and parillin, was assessed against six human tumor cell lines. One of the new compounds, this compound C, was found to be particularly active against the HT29 colon tumor cell line.

Steroidal saponins from the genus Smilax are known to possess a range of biological activities, including cytotoxic and antifungal properties. Comparative studies of different saponins highlight how subtle structural changes can significantly impact efficacy. For instance, a study on furostane glycosides from Smilax scobinicaulis showed that compound 69 exhibited cytotoxicity against Hela and SMMC-7221 cancer cell lines, whereas its demethylated analogue (67) and dehydrated analogues (89-91) displayed no obvious cytotoxicity. This suggests that these specific functional groups are critical for the compound's cytotoxic action. Furthermore, the sapogenin (the steroid core without the sugar chains) was less cytotoxic than its corresponding glycoside, indicating the importance of the sugar moieties for activity.

The table below summarizes the comparative biological activities of this compound and related analogs found in Smilax species.

| Compound/Analog | Source Species | Biological Activity Profile | Research Findings |

| This compound | Smilax ornata | Antiproliferative | Activity compared against various tumor cell lines. |

| This compound B | Smilax ornata | Antiproliferative | Isolated and evaluated alongside this compound. |

| This compound C | Smilax ornata | Antiproliferative | Showed notable activity against the HT29 colon tumor cell line. |

| Δ(20(22))-Sarsaparilloside | Smilax ornata | Antiproliferative | A dehydrated analog evaluated for its effects on cell proliferation. |

| Parillin | Smilax ornata | Antiproliferative | The spirostane analog of this compound, tested against tumor cell lines. |

| Furostane Glycoside (69) | Smilax scobinicaulis | Cytotoxic | Active against Hela (IC50 18.79 µM) and SMMC-7221 (IC50 28.57 µM) cell lines. |

| Demethylated Analogue (67) | Smilax scobinicaulis | Cytotoxic | Showed no obvious cytotoxicity, highlighting the role of the methyl group. |

Novel Scaffold Design and Lead Optimization Based on this compound Core Structure

The process of advancing a natural product hit toward a viable drug candidate involves lead optimization, an iterative cycle of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties. The core structure of this compound, a furostanol steroid, serves as the "scaffold" for this process.

Scaffold-Based Design: The this compound scaffold can be systematically modified to enhance its therapeutic potential. Based on the comparative bioactivity data, medicinal chemists can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered. For example, since the glycoside forms of some saponins are more active than their sapogenin counterparts, optimization efforts might focus on modifying the type, number, and linkage of the sugar units rather than the steroid core itself. This iterative process aims to develop a clear structure-activity relationship (SAR) that guides further design.

Lead Optimization: Once a promising lead compound is identified, the goal is to refine its structure to achieve a balance of high potency and favorable drug-like properties (e.g., absorption, distribution, metabolism, and excretion, or ADME). For a this compound-based lead, this could involve:

Improving Metabolic Stability: Modifying sites on the molecule that are prone to rapid metabolism in the body.

Enhancing Target Selectivity: Altering the structure to increase its binding affinity for the desired biological target while reducing interactions with off-target proteins that could cause side effects.

Increasing Oral Bioavailability: Making chemical changes to improve the compound's absorption from the gut into the bloodstream.

Scaffold Hopping: A more advanced strategy is "scaffold hopping," which aims to discover structurally novel compounds by replacing the central core (the scaffold) of a known active molecule with a different chemical framework. The goal is to retain the key three-dimensional arrangement of functional groups responsible for biological activity while creating a new, patentable chemical entity with improved properties. Starting from the this compound structure, a computational or synthetic approach could be used to design non-steroidal scaffolds that mimic the spatial orientation of its critical hydroxyl and sugar groups, potentially leading to entirely new classes of therapeutic agents.

Sarsaparilloside in Plant Biology and Ecological Interactions

Ecological Role of Sarsaparilloside as a Plant Secondary Metabolite in Defense Mechanisms

This compound, a prominent steroidal saponin found in plants of the Smilax genus, plays a critical role in the plant's interaction with its environment, primarily as a component of its defense system. As a secondary metabolite, it is not essential for the plant's basic growth and development but provides a significant advantage in surviving various ecological pressures. wikipedia.org The defensive properties of this compound and related saponins are multifaceted, offering protection against a wide array of organisms, including fungi, bacteria, and herbivores.

The primary defensive function of these saponins is their antimicrobial and antifungal activity. Research has demonstrated that steroidal saponins from Smilax species exhibit significant antifungal properties against various pathogenic fungi. For instance, certain sarsasapogenin glycosides have shown effectiveness against human pathogenic species like Candida albicans, C. glabrata, and C. tropicalis. This chemical shield is crucial for protecting the plant, particularly its roots and rhizomes where these compounds are concentrated, from soil-borne pathogens. The fungicidal and fungistatic activities of sarsaparilla extracts have been noted as among the most effective in studies screening plants for the ability to treat dermatophyte infections.

In addition to microbial threats, this compound contributes to defense against herbivores. Saponins are known to be feeding deterrents due to their bitter taste and their ability to interfere with digestive processes in insects and other herbivores. The presence of these compounds can lead to reduced food intake, decreased weight, and developmental issues in insects that attempt to feed on the plant. This chemical defense is a constitutive mechanism, meaning it is always present to provide a baseline level of protection against a broad range of potential attackers.

Furthermore, this compound may be involved in allelopathy, a phenomenon where a plant releases biochemicals into the environment to inhibit the growth and survival of neighboring competitor plants. Allelochemicals, including saponins, can affect the germination and seedling growth of other plant species, giving the producing plant a competitive advantage in accessing resources like water, sunlight, and nutrients. Studies on various Smilax species have indicated that their extracts possess allelopathic potential, suggesting a role as natural herbicides.

Biosynthetic Variation and Chemodiversity of this compound Across Smilax Species and Cultivars

The genus Smilax, comprising approximately 300-350 species, exhibits remarkable chemical diversity (chemodiversity) in its production of steroidal saponins, including this compound. This variation is evident in the types and concentrations of saponins found across different species and even within different geographical populations of the same species. Over 100 distinct steroidal saponins have been identified from about 20 different Smilax species, highlighting the genus's complex and varied biosynthetic capabilities.

The structural diversity of these saponins stems from variations in the aglycone (the non-sugar steroid core) and the attached sugar chains. Steroidal saponins from Smilax are categorized into several groups based on their aglycone structure, including spirostane, furostane, cholestane, and pregnane types. this compound itself is a furostanol saponin, characterized by an open F-ring in its steroid structure.

Different Smilax species synthesize a unique profile of these compounds. For example, a phytochemical investigation of a sample of Smilax ornata led to the isolation of this compound, along with the newly identified this compound B and this compound C, and other known saponins like parillin. In contrast, species like Smilax china and Smilax glabra are known to produce a different array of saponins, such as dioscin and gracillin. This chemodiversity is significant for chemotaxonomy, the classification of plants based on their chemical constituents.

The biosynthesis of these varied compounds originates from the isoprenoid pathway, leading to a steroidal precursor. Subsequent enzymatic modifications, such as hydroxylation, dehydrogenation, and particularly glycosylation (the attachment of sugar molecules), create the vast array of saponin structures. The complexity of the sugar chains attached to the steroid core is a major source of this diversity.

Geographical location and environmental conditions can also influence the phytochemical profile of a Smilax plant. A study on Smilax china rhizomes from different regions of Korea revealed significant variations in the content of phenolic and flavonoid compounds, as well as in antioxidant activity, underscoring the role of geography in the plant's functional characteristics.

Table 1: Chemodiversity of Selected Steroidal Saponins in Different Smilax Species

| Species | Key Steroidal Saponins Identified | Plant Part |

| Smilax ornata | This compound, this compound B, this compound C, Parillin | Rhizomes, Roots |

| Smilax aristolochiifolia | Sarsasapogenin, Smilagenin | Roots |

| Smilax china | Dioscin, Gracillin, Methylprotodioscin | Rhizomes, Tubers |

| Smilax glabra | Sarsasapogenin, Diosgenin, Tigogenin | Rhizomes |

| Smilax officinalis | Sarsasapogenin, Neotigogenin | Rhizomes |

| Smilax excelsa | Diosgenin glycosides | Rhizomes |

| Smilax riparia | Riparoside A | Rhizomes, Roots |

This table is illustrative and not exhaustive. The presence and concentration of saponins can vary.

Physiological Functions of this compound within the Producing Plant Organism

While the ecological roles of this compound in defense are well-documented, its physiological functions within the Smilax plant itself are more nuanced and represent a fundamental aspect of the plant's biology. The production and storage of such potent biochemicals necessitate sophisticated internal mechanisms to prevent harm to the plant's own cells, a phenomenon known as autotoxicity.

One of the primary physiological strategies to manage potentially autotoxic compounds like this compound is glycosylation. By attaching sugar molecules (glycosides) to the active steroid aglycone, the plant converts the toxin into a less harmful, water-soluble precursor. These inactive saponin glycosides, such as this compound, can then be safely compartmentalized and stored within the plant cell's vacuole, away from sensitive metabolic processes in the cytoplasm. wikipedia.org When plant tissue is damaged by an herbivore or pathogen, lytic enzymes are released that cleave the sugar chains, liberating the active, toxic aglycone precisely when and where it is needed for defense.

The synthesis of secondary metabolites like this compound is also an integral part of the plant's systemic stress response system. Production of these compounds can be induced or increased when the plant recognizes a threat, whether from a pathogen (biotic stress) or adverse environmental conditions (abiotic stress). The signaling pathways that trigger these defense responses are complex and involve phytohormones. Therefore, this compound is not just a static chemical weapon but a dynamic component of the plant's induced and systemic acquired resistance, signaling the mobilization of defenses throughout the plant.

Future Directions and Emerging Research Avenues for Sarsaparilloside

Integration of Omics Technologies for Comprehensive Sarsaparilloside Research

The complexity of biological systems necessitates multi-faceted approaches to unravel the intricate effects of compounds like this compound. The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view, providing insights into the molecular underpinnings of this compound's actions .

Transcriptomics: Analyzing RNA transcripts can reveal how this compound influences gene expression patterns. By identifying differentially expressed genes, researchers can pinpoint specific cellular pathways activated or suppressed by the compound, offering clues about its mechanism of action . For instance, studies investigating this compound's anti-inflammatory effects could utilize transcriptomics to identify key signaling molecules or transcription factors modulated by the compound.

Proteomics: Studying the proteome—the complete set of proteins in a cell or organism—can identify specific proteins that interact with this compound or are affected by its presence. This can reveal downstream effects and validate targets identified through transcriptomic analysis . Understanding changes in protein abundance and post-translational modifications can provide critical functional information.

Metabolomics: Metabolomics offers a snapshot of the small molecules and metabolic pathways influenced by this compound . This can reveal how the compound impacts cellular energy production, biosynthesis, or signaling, providing a functional readout of its biological activity. For example, changes in specific metabolite levels could indicate modulation of inflammatory or oxidative stress pathways.

By integrating data from these different omics layers, researchers can build comprehensive models of this compound's cellular and molecular responses, leading to a more profound understanding of its therapeutic potential and identifying novel targets .

Exploration of Novel Molecular and Cellular Targets for this compound Activity

Identifying the precise molecular and cellular targets of this compound is paramount for understanding its efficacy and guiding the development of targeted therapies. While its anti-inflammatory and potential antitumor properties have been noted , the specific proteins, enzymes, or signaling pathways it modulates remain largely uncharacterized.

Future research should focus on employing advanced screening techniques and biochemical assays to systematically identify these targets. This could involve:

Affinity Chromatography and Mass Spectrometry: Using immobilized this compound to capture binding proteins from cell lysates, followed by mass spectrometry for identification, can reveal direct molecular targets.

High-Throughput Screening (HTS): Screening this compound against panels of known molecular targets, such as receptors, ion channels, or enzymes, can rapidly identify potential interactions.

Pathway Analysis: Leveraging findings from omics studies (Section 8.1) to infer affected cellular pathways and then investigating key nodes within these pathways as potential targets. For instance, if transcriptomic data suggests modulation of a specific inflammatory cytokine pathway, further studies can focus on the upstream regulators or downstream effectors of that pathway.

Cellular Assays: Investigating this compound's effects on specific cellular processes, such as cell cycle progression, apoptosis, or signal transduction cascades, can provide functional evidence for its molecular targets. Research has indicated that some saponins exhibit cytotoxicity through mechanisms like mitotic inhibition and apoptosis .

Uncovering these specific targets will not only elucidate this compound's mechanism of action but also pave the way for rational drug design and the development of more potent analogs.

Development and Application of Advanced in vitro and Non-Human in vivo Models for Mechanistic Studies

To accurately assess the biological activity and mechanisms of this compound, the development and application of sophisticated in vitro and non-human in vivo models are essential. Traditional cell cultures, while useful, often oversimplify complex biological systems and may not fully recapitulate in vivo conditions .

In vitro Models:

3D Cell Cultures and Organoids: These models offer a more physiologically relevant environment by mimicking tissue architecture and cell-cell interactions, providing a better representation of in vivo conditions compared to 2D cultures . For instance, 3D liver co-culture systems have shown improved prediction of drug-induced liver injury . Developing 3D models incorporating relevant cell types that this compound might target could yield more accurate mechanistic insights.

Organ-on-a-Chip (OoC) Technology: These microfluidic devices recapitulate the structure and function of human organs, allowing for the study of complex physiological processes and drug responses with enhanced human relevance . OoC models could be instrumental in studying this compound's effects on specific organ systems, such as its potential anti-inflammatory actions in gut or lung models.

Human Induced Pluripotent Stem Cells (hiPSCs): hiPSCs can be differentiated into various cell types, including those relevant to disease modeling, offering a patient-specific approach to studying drug mechanisms and toxicity .

Non-Human in vivo Models:

Invertebrate Models: Organisms like Drosophila melanogaster (fruit flies) can serve as valuable models for studying fundamental biological processes and testing potential therapeutic compounds due to their genetic tractability and short lifespans . While they cannot fully replicate mammalian physiology, they can offer initial insights into conserved pathways.

Genetically Modified Non-Human Mammals: Utilizing animal models with specific genetic modifications that mimic human disease states or cellular dysfunctions can provide more targeted insights into this compound's effects on specific biological pathways.

These advanced models are critical for bridging the gap between basic research and clinical application, offering more predictive and ethically sound alternatives to traditional animal testing .

Computational Modeling, Cheminformatics, and Artificial Intelligence Applications in this compound Research

The integration of computational approaches, cheminformatics, and artificial intelligence (AI) presents a powerful avenue for accelerating this compound research and optimizing its therapeutic potential . These methodologies can provide predictive insights, guide experimental design, and facilitate the discovery of novel analogs.

Computational Modeling and Cheminformatics:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These techniques establish mathematical relationships between a compound's chemical structure and its biological activity or physicochemical properties . Applying QSAR/QSPR to this compound can help predict the activity of structural variants and guide the design of more potent or selective analogs.

Molecular Docking and Virtual Screening: These methods predict how this compound or its derivatives might bind to specific molecular targets, aiding in target identification and lead optimization . Virtual screening of large compound libraries can identify molecules with similar structural features to this compound that may possess enhanced activity.

Cheminformatics Databases: Leveraging existing chemical databases and employing cheminformatics tools for data mining can help identify trends, patterns, and potential new applications for this compound based on its structural characteristics and known activities of related compounds.

Artificial Intelligence (AI) and Machine Learning (ML):

Predictive Modeling: AI/ML algorithms can be trained on existing biological and chemical data to predict this compound's efficacy, toxicity, and pharmacokinetic properties . This can significantly reduce the time and cost associated with experimental screening.

Generative Chemistry: AI-driven generative models can design novel molecular structures with desired properties, potentially leading to the creation of optimized this compound analogs with improved therapeutic profiles .

Network Pharmacology: AI can be used to build complex biological networks that map the interactions of this compound with multiple targets and pathways, providing a systems-level understanding of its effects .

By integrating these computational tools, researchers can efficiently explore the chemical space around this compound, predict its behavior, and accelerate the discovery and development of new therapeutic agents.

Compound List

this compound

Anhydrous-sarsasapogenin

Sarsasapogenin

Smilagenin

Sitosterol

Stigmasterol

Pollinastanol

Sarsasaponin

Parillin

Smitilbin

Sitosterol glucoside

D20(22)-sarsaparilloside

this compound B

this compound C

Astilbin

Gypenosides

Androsacin

Ardisiacrispin A

Saxifragifolin A

Protoapigenone

Casticin

Moursin

Kalopanaxsaponin A

Sapindoside B7

Maclekarpine C

Apigenin

4,7-dimethoxy apigenin

Cirsimaritin

Genkwanin

Hederagenin 3-O-a-L-arabinopyranoside

Laxogenin

Diosgenin

Q & A

Q. What methodological approaches are recommended for isolating and purifying Sarsaparilloside from plant sources while ensuring structural integrity?

- Methodological Answer : Column chromatography (e.g., silica gel, HPLC) coupled with spectroscopic validation (NMR, mass spectrometry) is standard. For Smilax ornata roots, ethanol extraction followed by polarity-based fractionation is commonly used. Purity should be confirmed via HPLC (>95%) and compared against reference spectra .

Q. Which cytotoxicity assays are most validated for evaluating this compound’s bioactivity, and how should IC50 values be interpreted?

- Methodological Answer : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are widely used. For example, this compound showed IC50 values of 13 μg/ml in HeLa cells (SRB) vs. 5 μg/ml in HT29 cells, highlighting cell-line specificity. Controls like cisplatin or tamoxifen must be included for comparative analysis .

Q. How should researchers select in vitro cell lines for preliminary cytotoxicity screening of this compound?

- Methodological Answer : Prioritize cancer cell lines with documented sensitivity to steroidal saponins (e.g., HeLa, MCF-7, HT29) and include non-cancerous lines (e.g., NFF) to assess selectivity. Evidence from Smilax ornata studies recommends testing across ≥3 cell types to capture variability .

Q. What structural characterization techniques are essential for confirming this compound’s identity?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) are critical. Compare data with published spectra (e.g., Smilax ornata studies) to confirm aglycone and sugar moieties. X-ray crystallography may resolve stereochemical ambiguities .

Q. What strategies are effective for conducting literature reviews on this compound’s pharmacological profile?

- Methodological Answer : Use databases like PubMed and SciFinder with keywords "this compound," "steroidal saponins," and "Smilax species." Prioritize studies reporting IC50 values, mechanistic data, and extraction protocols. Cross-reference cytotoxicity tables (e.g., Galanty, 2020) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Methodological Answer : Variability may arise from differences in cell culture conditions (e.g., passage number, serum concentration) or assay protocols (e.g., incubation time). Replicate experiments using standardized WHO guidelines and report detailed metadata (e.g., cell line authentication, assay plate reader specifications) .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action beyond cytotoxicity?

- Methodological Answer : Use apoptosis assays (Annexin V/PI staining), ROS detection, and Western blotting for apoptotic markers (e.g., Bcl-2, caspase-3). Combine with transcriptomic profiling (RNA-seq) to identify target pathways. For example, Δ20(22)-sarsaparilloside showed differential activity in NFF vs. HeLa cells, suggesting tissue-specific mechanisms .

Q. How can structural ambiguities in this compound derivatives be addressed using advanced spectroscopic methods?

- Methodological Answer : Employ NOESY/ROESY NMR to confirm stereochemistry of hydroxyl groups and sugar linkages. Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets, which should be validated via SPR (surface plasmon resonance) .

Q. What considerations are critical when designing in vivo studies to validate this compound’s anticancer potential?

- Methodological Answer : Use xenograft models (e.g., HT29 or MCF-7 implants in nude mice) with dose ranges derived from in vitro IC50 (e.g., 5–50 mg/kg). Include pharmacokinetic analysis (plasma half-life, bioavailability) and toxicity endpoints (organ histopathology). Reference protocols from cisplatin-controlled studies .

Q. How should researchers address reproducibility challenges in this compound cytotoxicity studies?

- Methodological Answer : Adhere to FAIR data principles: document extraction solvents, column specifications (e.g., particle size in HPLC), and cell culture media lot numbers. Publish raw data (e.g., absorbance values from MTT assays) in supplementary materials. Cross-validate findings in ≥2 independent labs .

Data Contradiction Analysis Framework

- Example : Conflicting IC50 values between studies on Smilax ornata roots (e.g., 13 μg/ml in NFF vs. 4.5 μg/ml for Δ20(22)-derivative).

- Resolution Steps :

Compare assay conditions (e.g., SRB vs. MTT, incubation time).

Verify compound purity via HPLC.

Re-test in parallel using shared cell lines and controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.